Cas no 479-73-2 (Benzenamine,4,4'-[(4-imino-2,5-cyclohexadien-1-ylidene)methylene]bis-)

Benzenamine,4,4'-[(4-imino-2,5-cyclohexadien-1-ylidene)methylene]bis- structure
479-73-2 structure
Product Name:Benzenamine,4,4'-[(4-imino-2,5-cyclohexadien-1-ylidene)methylene]bis-
CAS-nummer:479-73-2
MF:C19H17N3
MW:287.358383893967
CID:324948
PubChem ID:11293
Update Time:2025-04-19

Benzenamine,4,4'-[(4-imino-2,5-cyclohexadien-1-ylidene)methylene]bis- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzenamine,4,4'-[(4-imino-2,5-cyclohexadien-1-ylidene)methylene]bis-
    • 4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline
    • pararosaniline
    • CHEMBL1368322
    • Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-
    • DTXSID5043845
    • NCGC00013110
    • Neuro_000010
    • NCIStruc2_000958
    • cid_11293
    • 4,4'-[(4-iminocyclohexa-2,5-dien-1-ylidene)methanediyl]dianiline
    • NCGC00096231-01
    • NSC10460
    • NCI60_000112
    • MLS002701900
    • NS00005424
    • Para Magenta
    • Parasaniline
    • 4-((4-AMINOPHENYL)(4-IMINO-2,5-CYCLOHEXADIEN-1-YLIDENE)METHYL)BENZENAMINE
    • NCIStruc1_001010
    • Benzenamine, 4-((4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidiene)methyl)-
    • AKOS022135417
    • C.I. Basic Red 9
    • 4-[(4-aminophenyl)-(4-imino-1-cyclohexa-2,5-dienylidene)methyl]aniline
    • 4-[(4-aminophenyl)-(4-azanylidenecyclohexa-2,5-dien-1-ylidene)methyl]aniline
    • pararosaniline free base
    • BDBM93926
    • AFAIELJLZYUNPW-UHFFFAOYSA-N
    • NCGC00013110-02
    • 479-73-2
    • ParaMagenta
    • Homolka's Base
    • SCHEMBL825929
    • CCG-36728
    • 4-(4,4'-diamino-benzhydrylidene)-cyclohexa-2,5-dienone-imine
    • Parafuchsin
    • .ALPHA.-(P-AMINOPHENYL)-.ALPHA.-(4-IMINO-2,5-CYCLOHEXADIEN-1-YLIDENE)-P-TOLUIDINE
    • CHEBI:75372
    • Q421256
    • NCI10460
    • 20N4C0M8NM
    • 4-((4-Aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl)phenylamine
    • SMR001565485
    • [4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]phenyl]amine
    • Benzenamine, 4-((4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl)-
    • UNII-20N4C0M8NM
    • Inchi: 1S/C19H17N3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,20H,21-22H2
    • InChI-sleutel: AFAIELJLZYUNPW-UHFFFAOYSA-N
    • LACHT: NC1C=CC(=CC=1)/C(=C1/C=CC(C=C/1)=N)/C1C=CC(=CC=1)N

Berekende eigenschappen

  • Exacte massa: 323.118925
  • Monoisotopische massa: 323.118925
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 23
  • Aantal draaibare bindingen: 2
  • Complexiteit: 457
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 75.9
  • XLogP3: 3.3

Experimentele eigenschappen

  • Smeltpunt: 268-270 deg C (decomposes)
  • Kookpunt: 568.2°Cat760mmHg
  • Vlampunt: 297.4°C
  • LogboekP: log Kow = -0.21

Benzenamine,4,4'-[(4-imino-2,5-cyclohexadien-1-ylidene)methylene]bis- Gerelateerde literatuur

Aanbevolen leveranciers
上海嵘奥生物技术有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
上海嵘奥生物技术有限公司
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk